
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out under mild conditions, such as room temperature, and may require the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or methoxyphenyl rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but generally involve controlled temperatures and the use of solvents such as dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced nitrogen heterocycles. These products can have different properties and applications depending on the nature of the substituents .
Scientific Research Applications
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in bioorthogonal chemistry for labeling biomolecules and nucleic acids.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in material science for the development of fluorescent probes and sensors
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazole, 5-(4-methoxyphenyl)-2-phenyl-
- 2H-Tetrazole, 5-(4-methoxyphenyl)-2-(2,3,3-triiodo-2-propenyl)-
- 2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]
Uniqueness
2H-Tetrazole, 2-(4-methoxyphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxyphenyl and phenyl groups enhances its stability and reactivity, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
60636-95-5 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O/c1-19-13-9-7-12(8-10-13)18-16-14(15-17-18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
AASNETFLUSPAID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
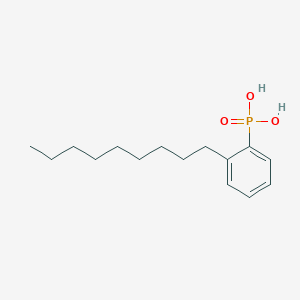
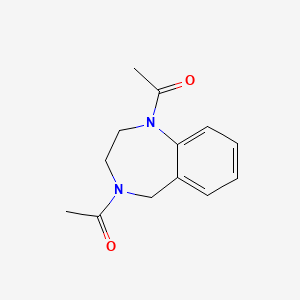
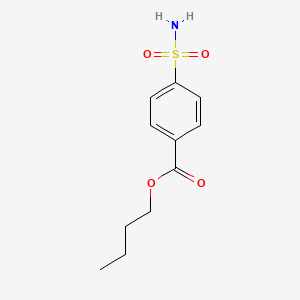
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
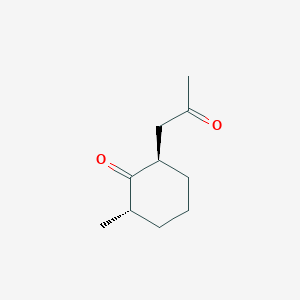
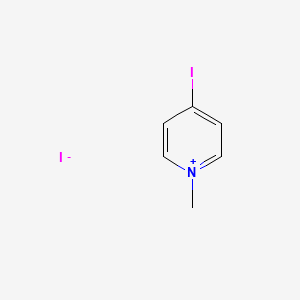

![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

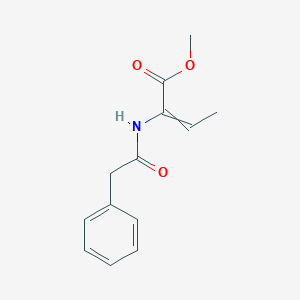

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
